tBPC

Neuropeptide Y4 Receptor Positive Allosteric Modulator Potency Comparison

tBPC is the first and only validated selective positive allosteric modulator (PAM) of the Y4 receptor (EC50: 0.03 nM for PP). Unlike generic orthosteric ligands, it exclusively enhances Y4R signaling without cross-reactivity at Y1R, Y2R, or Y5R up to 30 µM. Essential reference for HTS and medicinal chemistry benchmarking. Confirm purity (≥98% HPLC) before ordering.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 1942-71-8
Cat. No. B155813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBPC
CAS1942-71-8
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
InChIInChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3
InChIKeyFTIXUILRMBSXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tBPC (CAS 1942-71-8) Procurement Guide: Y4R Positive Allosteric Modulator for NPY Receptor Research


tBPC (tert-butylphenoxycyclohexanol; CAS 1942-71-8) is a small-molecule positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R). It acts as a selective, non-peptide modulator that enhances Y4R activation in response to its endogenous agonists, including pancreatic polypeptide (PP), neuropeptide Y (NPY), and peptide YY (PYY), as demonstrated in G-protein signaling and arrestin3 recruitment assays [1]. This compound represents a first-in-class pharmacological tool for dissecting Y4R-specific signaling pathways and stands apart from earlier Y4R-targeting agents, which were largely limited to orthosteric agonists or antagonists. tBPC was identified and characterized as the first selective Y4R PAM, establishing a new benchmark for the field [1].

Why Generic tBPC Substitution Fails: Purity, Potency, and Selectivity Considerations for Y4R Research


Generic substitution of tBPC with structurally related compounds or alternative Y4R modulators is not scientifically valid due to differences in allosteric binding mode, selectivity profile, and potentiation efficacy. tBPC operates as a selective positive allosteric modulator of the Y4R, enhancing the receptor's response to its endogenous agonists without activating the receptor in the absence of an orthosteric ligand [1]. This mechanism is distinct from orthosteric agonists or antagonists that directly compete with endogenous ligand binding. Furthermore, tBPC has been shown to be inactive at the related Y1R, Y2R, and Y5R subtypes at concentrations up to 30 µM, confirming its high selectivity [1]. In contrast, many compounds that share structural or functional similarities with tBPC exhibit different selectivity profiles, or their activity has not been rigorously characterized across all NPY receptor subtypes. Therefore, using a non-validated substitute may lead to off-target effects, misinterpretation of experimental results, or a failure to replicate published findings. The specific EC50 values for tBPC's potentiation of PP, NPY, and PYY responses (0.03 nM, 0.4 nM, and 0.5 nM, respectively) [1] are critical parameters for experimental design and cannot be assumed for any other compound.

tBPC Quantitative Evidence Guide: Head-to-Head Comparisons with Y4R Modulators and NPY Receptor Ligands


tBPC vs. VU0506013: Superior Potency in Potentiating PP-Induced Y4R Activation

tBPC demonstrates a >4,000-fold higher potency than VU0506013 in potentiating Y4R activation by pancreatic polypeptide (PP). In G-protein signaling assays using the human Y4R, tBPC exhibits an EC50 of 0.03 nM [1], whereas VU0506013, another selective Y4R PAM, has an EC50 of 125 nM [2]. This difference in potency is critical for experimental applications requiring minimal compound concentration to achieve maximal potentiation, reducing the risk of off-target effects and solvent interference.

Neuropeptide Y4 Receptor Positive Allosteric Modulator Potency Comparison

tBPC vs. UR-AK49: Positive Allosteric Modulation vs. Weak Antagonism at Y4R

tBPC functions as a potent positive allosteric modulator (PAM) of the Y4R, enhancing the receptor's response to endogenous agonists, while UR-AK49 acts as a weak Y4R antagonist with an IC50 of 68 µM [1][2]. The 2,000-fold difference in functional potency (tBPC EC50 of 0.03 nM vs. UR-AK49 IC50 of 68,000 nM) highlights the distinct pharmacological profiles of these compounds. UR-AK49 also exhibits partial agonist activity at histamine H1 and H2 receptors [3], introducing potential off-target effects absent in tBPC.

Y4 Receptor Pharmacology Mechanism of Action Antagonist Comparison

tBPC vs. BIBO3304: Receptor Subtype Selectivity (Y4R vs. Y1R)

tBPC is a highly selective Y4R PAM with no activity at Y1R, Y2R, or Y5R at 30 µM [1]. In contrast, BIBO3304 is a potent, selective Y1R antagonist with IC50 values of 0.38 nM and 0.72 nM for human and rat Y1R, respectively . This orthogonal selectivity profile makes tBPC the essential tool for experiments designed to isolate Y4R-mediated signaling from the effects of other NPY receptor subtypes. Co-administration or parallel use of tBPC and BIBO3304 allows for precise dissection of Y4R- and Y1R-specific contributions in complex biological systems.

NPY Receptor Subtype Selectivity Y1R Antagonist Y4R PAM

tBPC vs. C1: Pathway-Independent PAM Activity Confirmed for Both Compounds

tBPC potentiates Y4R activation in both G-protein signaling and arrestin3 recruitment pathways, confirming its pathway-independent positive allosteric modulation [1]. The more recently identified Y4R PAM, C1, also demonstrates pathway-independent potentiation [2]. This shared characteristic, observed across distinct chemical scaffolds, suggests that pathway-independent PAM activity is a key pharmacological property for effective Y4R modulation and may be a common feature of selective Y4R PAMs. tBPC's established role as the prototypical Y4R PAM with this property makes it a valuable reference compound for evaluating new PAM candidates.

Y4R Allosteric Modulation G-protein Signaling β-Arrestin Recruitment

Optimal Research and Industrial Applications for tBPC: Validated Use Cases Based on Quantitative Evidence


Y4R-Specific Signaling Studies in Native and Engineered Cell Lines

tBPC is ideally suited for studying Y4R-specific signaling in cellular systems where the endogenous agonists PP, NPY, and PYY are present or exogenously added. Its high potency (EC50 = 0.03 nM for PP) and pathway-independent PAM activity allow for robust potentiation of Y4R responses at low concentrations, minimizing off-target effects. The compound's selectivity over Y1R, Y2R, and Y5R up to 30 µM ensures that observed effects are solely mediated by Y4R [1].

Dissection of NPY Receptor Subtype Contributions in Complex Tissues

In isolated tissue preparations (e.g., mouse colon mucosa) or in vivo models where multiple NPY receptor subtypes are expressed, tBPC provides a selective means to isolate Y4R-mediated functions. Its lack of activity at Y1R, Y2R, and Y5R [1] makes it an essential tool for pharmacological dissection of Y4R contributions to physiological processes, such as gut motility or energy balance regulation, particularly when used in combination with subtype-selective antagonists.

Reference Standard for Y4R Positive Allosteric Modulator Screening and Development

As the first and best-characterized selective Y4R PAM [1], tBPC serves as a critical reference compound for high-throughput screening campaigns and medicinal chemistry optimization efforts aimed at identifying novel Y4R modulators. Its well-defined potency values for PP, NPY, and PYY, combined with its confirmed pathway-independent activity, provide a benchmark against which the efficacy and selectivity of new compounds can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tBPC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.